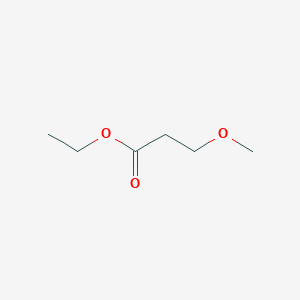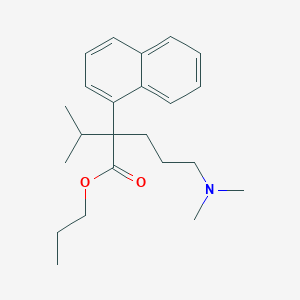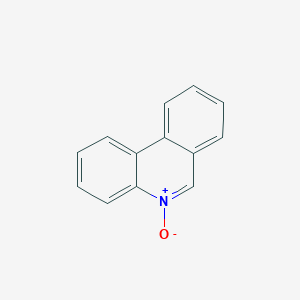
Iridium-191
Übersicht
Beschreibung
Iridium-191 is a stable isotope of the element iridium, which belongs to the platinum group metals. Iridium is known for its high density, corrosion resistance, and significant hardness. This compound constitutes approximately 37.3% of natural iridium . This isotope is utilized in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iridium-191 can be prepared through neutron capture processes. The preparation involves irradiating natural iridium, which contains both this compound and iridium-193, with neutrons. This process can be carried out in nuclear reactors where this compound is produced by neutron capture on iridium-190 .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-flux reactors. The iridium metal is placed in a neutron flux, where it captures neutrons to form this compound. The process requires precise control of neutron flux and irradiation time to optimize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Iridium-191, like other iridium isotopes, can undergo various chemical reactions, including:
Reduction: Iridium compounds can be reduced to metallic iridium using reducing agents like hydrogen or carbon monoxide.
Substitution: Iridium can participate in substitution reactions, forming complexes with ligands such as chloride, bromide, and iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and nitric acid.
Reduction: Reducing agents like hydrogen gas, carbon monoxide, and hydrazine are frequently used.
Substitution: Halide salts and other ligands are used under controlled conditions to form iridium complexes.
Major Products:
Oxidation: Iridium oxides (Ir₂O₃, IrO₂)
Reduction: Metallic iridium
Substitution: Iridium halides (IrCl₃, IrBr₃, IrI₃)
Wissenschaftliche Forschungsanwendungen
Iridium-191 has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of iridium-191 primarily involves its ability to capture neutrons and form other isotopes, such as iridium-192. In biological systems, iridium compounds can interact with cellular components, leading to various biochemical effects. For instance, organoiridium complexes have shown potential in anticancer therapy by inducing oxidative stress and DNA damage in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Iridium-193: Another stable isotope of iridium, constituting about 62.7% of natural iridium.
Platinum-195: A stable isotope of platinum, also used in various industrial and medical applications.
Osmium-192: A stable isotope of osmium, used in similar applications due to its high density and hardness.
Uniqueness of Iridium-191: this compound is unique due to its specific neutron capture properties, making it valuable in the production of iridium-192 for medical applications. Its stability and resistance to corrosion also make it suitable for high-temperature industrial applications .
Eigenschaften
IUPAC Name |
iridium-191 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZUEZYRPOHIO-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[191Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930534 | |
| Record name | (~191~Ir)Iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.96059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13967-66-3 | |
| Record name | Iridium, isotope of mass 191 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~191~Ir)Iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















